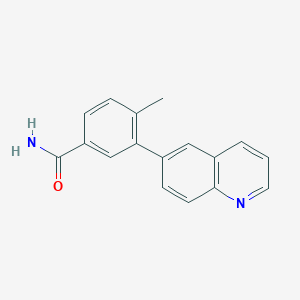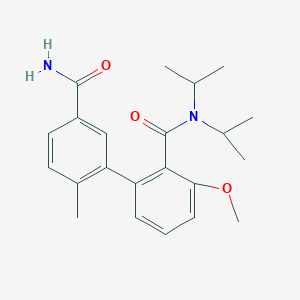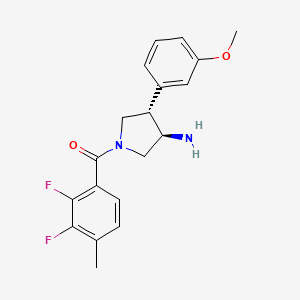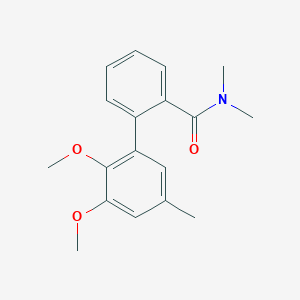![molecular formula C20H27FN2O3S B5681855 2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CPD 22 and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of CPD 22 is related to its ability to inhibit the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron, which regulates the levels of dopamine in the brain. By inhibiting this transporter, CPD 22 increases the levels of dopamine in the synapse, which can have a range of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
CPD 22 has been shown to have a range of biochemical and physiological effects, including increased dopamine release, altered dopamine receptor signaling, and changes in behavior. These effects are related to the compound's ability to inhibit the dopamine transporter and increase the levels of dopamine in the synapse.
実験室実験の利点と制限
One advantage of CPD 22 for lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a useful tool compound for studying the structure and function of the dopamine transporter and related proteins. However, one limitation is that CPD 22 can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are several future directions for the study of CPD 22. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders based on CPD 22's ability to inhibit the dopamine transporter. Another area of interest is the development of new cancer treatments based on CPD 22's antitumor activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPD 22 and its potential applications in drug discovery and other scientific research areas.
In conclusion, CPD 22 is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to inhibit the dopamine transporter and have a range of biochemical and physiological effects makes it a useful tool compound for studying the structure and function of the dopamine transporter and related proteins. Further research is needed to fully understand the potential applications of CPD 22 in drug discovery and other scientific research areas.
合成法
The synthesis method for CPD 22 involves the reaction of 2-cyclopentyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol and 2-fluorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then treated with sodium hydride and spirocyclic lactam to produce CPD 22.
科学的研究の応用
CPD 22 has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, CPD 22 has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could have implications for the treatment of Parkinson's disease and other neurological disorders. In cancer research, CPD 22 has been shown to have antitumor activity in vitro and in vivo, suggesting that it could be a potential candidate for the development of new cancer treatments. In drug discovery, CPD 22 has been used as a tool compound to study the structure and function of the dopamine transporter and other related proteins.
特性
IUPAC Name |
2-cyclopentyl-9-(2-fluorophenyl)sulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S/c21-17-7-3-4-8-18(17)27(25,26)22-13-11-20(12-14-22)10-9-19(24)23(15-20)16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBOMSVNEMLZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)


![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)


![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)


![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)